molecular formula C16H14N2O3 B3317567 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 96428-51-2

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3317567
CAS No.: 96428-51-2
M. Wt: 282.29 g/mol
InChI Key: PHMFQEUBVOPQPA-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions. The benzyloxy group can be introduced through a substitution reaction using benzyl chloride or benzyl alcohol in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may be used to develop new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors on cell surfaces, triggering signaling pathways.

Comparison with Similar Compounds

  • 8-(Benzyloxy)quinoline: This compound is structurally similar but lacks the imidazo[1,2-a]pyridine core.

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound lacks the benzyloxy group.

Uniqueness: 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its combination of the benzyloxy group and the imidazo[1,2-a]pyridine core, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-14(16(19)20)18-9-5-8-13(15(18)17-11)21-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMFQEUBVOPQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163854
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96428-51-2
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96428-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

253 ml of 2N aqueous sodium hydroxide solution were added to a solution of 15.7 g (50.59 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate in 253 ml of dioxane, and the mixture was stirred at room temperature for 14 hours. 101 ml of 6N hydrochloric acid were then added to the mixture. The solid formed was filtered off, washed with water and with methyl tert-butyl ether and then dried in a vacuum drying cabinet at 40° C. overnight. This gave 15.49 g (108% of theory) of 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a colourless solid. The yield was more than 100% owing to water of crystallization (1H NMR).
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
solvent
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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